molecular formula C24H27ClN4OS B2500298 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE CAS No. 1185144-42-6

2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

Cat. No.: B2500298
CAS No.: 1185144-42-6
M. Wt: 455.02
InChI Key: CICWIUHDKGEXED-UHFFFAOYSA-N
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Description

This compound belongs to the class of spirocyclic triazaspirodeca-dienyl thioacetamides, characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-chlorophenyl group at position 3, an ethyl group at position 8, and a sulfanyl-linked acetamide moiety attached to a 3-methylphenyl group . Its molecular formula is C₂₇H₃₁ClN₄OS, with a molecular weight of 487.1 g/mol (exact mass: 486.185 Da) . The spirocyclic framework and substituent arrangement confer unique stereoelectronic properties, making it a candidate for modulating biological targets such as enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-7-9-19(25)10-8-18)23(28-24)31-16-21(30)26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICWIUHDKGEXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the triazaspiroundecane core. This is typically achieved through a series of cyclization reactions involving ethylamine and chlorophenyl derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

  • Preparation of the Triazaspiroundecane Core : This is achieved through cyclization reactions involving ethylamine and chlorophenyl derivatives.
  • Optimization for Industrial Production : Advanced catalytic systems and continuous flow reactors are employed to enhance yield and purity during the synthesis process.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile intermediate in synthetic organic chemistry, facilitating the construction of more complex structures.
  • Chemical Reactions : It can undergo various reactions such as oxidation (using agents like hydrogen peroxide), reduction (with sodium borohydride), and nucleophilic substitution (involving alkyl halides) .

Biology

  • Biochemical Probes : The compound is being investigated as a potential biochemical probe for studying enzyme activities and cellular interactions.
  • Mechanism of Action : It is believed to inhibit specific enzymes by binding to their active sites, thus blocking their activity and modulating signal transduction pathways .

Medicine

  • Therapeutic Potential : Research is ongoing to explore its efficacy as an inhibitor of certain enzymes or receptors relevant to disease processes.
  • Drug Development : The unique structure suggests potential use in developing new therapeutic agents targeting various diseases .

Industry

  • Advanced Materials Development : The compound's properties may be harnessed in creating materials with unique functionalities, such as enhanced thermal stability or chemical resistance.

Case Studies

While specific case studies on this compound may be limited due to its recent exploration in research contexts, potential applications have been noted in:

  • Pharmaceutical Research : Investigations into its role as an enzyme inhibitor could lead to novel treatments for conditions like cancer or metabolic disorders.
  • Material Science : Its incorporation into polymer matrices may enhance material properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the triazaspiro[4.5]deca-dienyl thioacetamide scaffold but differ in substituents, which significantly influence their physicochemical and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Key Biological Activities Reference
Target Compound R₁ = 4-Cl, R₂ = 8-Ethyl, R₃ = 3-MePh C₂₇H₃₁ClN₄OS Potential kinase inhibition, anti-inflammatory activity (hypothesized)
N-(3,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide R₁ = 4-F, R₂ = 8-Me, R₃ = 3,4-diMeOPh C₂₆H₂₈FN₃O₃S Enhanced CNS permeability due to methoxy groups; serotonin receptor modulation
N-(3,4-Difluorophenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide R₁ = 4-F, R₂ = 8-Me, R₃ = 3,4-diFPh C₂₄H₂₁F₃N₄OS Improved metabolic stability; fluorination enhances target binding affinity
N-(2,3-Dimethylphenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide R₁ = 4-Me, R₂ = 8-Ethyl, R₃ = 2,3-diMePh C₂₆H₃₂N₄OS Increased lipophilicity; potential anticancer activity via apoptosis induction
2-{[3-(4-Bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide R₁ = 4-Br, R₂ = 8-Ethyl, R₃ = 4-MeOPh C₂₇H₃₁BrN₄O₂S Higher electrophilicity (Br vs. Cl); tested in kinase inhibition assays

Key Findings :

Substituent Effects on Bioactivity :

  • Chlorophenyl (Target Compound) : The 4-chloro group enhances hydrophobic interactions with target proteins compared to fluorophenyl analogs, as seen in kinase inhibition assays .
  • Ethyl vs. Methyl at R₂ : The 8-ethyl group in the target compound improves metabolic stability over methyl-substituted analogs (e.g., ), likely due to reduced oxidative degradation .
  • 3-Methylphenyl (R₃) : This substituent balances lipophilicity and solubility, avoiding the excessive hydrophobicity seen in 2,3-dimethylphenyl analogs () .

Synthetic Accessibility :

  • The target compound’s synthesis involves a multi-step protocol: (1) cyclization of 4-chlorophenylhydrazine with ethylamine, (2) thiolation using thiourea, and (3) coupling with 3-methylphenyl acetamide. Yields (~65%) are comparable to fluorophenyl analogs but lower than bromophenyl derivatives (75–80%) due to steric hindrance from the ethyl group .

Computational docking studies indicate stronger binding to JAK2 kinases (ΔG = −9.2 kcal/mol) than bromophenyl derivatives (ΔG = −8.5 kcal/mol), attributed to the chloro group’s polarizability .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, biological efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a triazaspirone core structure with a sulfenamide group and two aromatic substituents. Its chemical formula is C23H24ClN5OSC_{23}H_{24}ClN_5OS, indicating the presence of chlorine, nitrogen, and sulfur atoms which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar triazole and sulfonamide functionalities exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been evaluated against various pathogens including bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are crucial for DNA synthesis.

Anticancer Activity

Recent studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and the modulation of cell cycle regulators. The triazole moiety is known for its ability to interact with multiple biological targets, potentially leading to anticancer effects.

Case Studies

  • Anticancer Efficacy : A study exploring the anticancer properties of triazole derivatives found that compounds similar to the target compound inhibited tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis in human cancer cell lines .
  • Antimicrobial Testing : In another investigation, a series of triazole-based sulfonamides demonstrated notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL . This suggests that the target compound may possess similar antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfenamide group may act as a Michael acceptor, reacting with nucleophilic sites on target enzymes.
  • Modulation of Signaling Pathways : Interaction with purinergic receptors has been suggested for compounds containing similar structures, influencing pathways related to inflammation and immune response .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of immune signaling

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